Atropine sulfate monohydrate can be synthesized through various methods, primarily involving the reaction of atropine with sulfuric acid. The synthesis process typically includes:
The synthesized product is then crystallized and dried to yield atropine sulfate monohydrate.
The molecular structure of atropine sulfate monohydrate consists of two atropine molecules linked by a sulfate group, with one water molecule incorporated into the crystal structure. Key structural features include:
Atropine sulfate participates in various chemical reactions due to its functional groups:
These reactions are significant in understanding its stability and behavior in biological systems.
Atropine sulfate acts primarily as a competitive antagonist at muscarinic acetylcholine receptors. Its mechanism includes:
This mechanism underlies its use in clinical settings for treating bradycardia and as a pre-anesthetic medication.
Atropine sulfate monohydrate exhibits several notable physical and chemical properties:
Atropine sulfate monohydrate has diverse applications across various fields:
Atropine sulfate monohydrate (CAS 5908-99-6) functions as a competitive, nonselective antagonist of muscarinic acetylcholine receptors (mAChRs). Its molecular structure enables reversible binding to the orthosteric acetylcholine site on all mAChR subtypes (M1–M5), preventing endogenous acetylcholine from activating these receptors. This competitive inhibition arises from the compound's structural mimicry of acetylcholine's quaternary ammonium group, combined with enhanced steric bulk that prevents receptor activation [3] [6].
The kinetics of inhibition follow classical concentration-response principles. Experimental data demonstrate nanomolar affinity for human mAChRs, with half-maximal inhibitory concentrations (IC₅₀) of 0.39 nM for M4 receptors and 0.71 nM for chicken mAChR M4 subtypes [6]. Atropine sulfate monohydrate's inhibition constant (Kᵢ) exceeds acetylcholine's dissociation constant (Kₐ), resulting in receptor occupancy even at low antagonist concentrations. This underpins its efficacy in blocking acetylcholine-induced physiological responses, such as relaxation in human pulmonary veins [4] [6].
Table 1: Kinetic Parameters of Atropine Sulfate Monohydrate at Muscarinic Receptor Subtypes
| Receptor Subtype | Species | IC₅₀ (nM) | Primary Tissue/Cell System |
|---|---|---|---|
| M4 | Human | 0.39 | Recombinant expression system |
| M4 | Chicken | 0.71 | Recombinant expression system |
| M3 | Human | Not reported | Pulmonary venous smooth muscle |
Peripherally, this antagonism manifests as reduced smooth muscle contraction and glandular secretion suppression. Centrally, atropine crosses the blood-brain barrier due to its tertiary amine structure, antagonizing mAChRs in cortical and subcortical regions. Electrophysiological studies confirm its capacity to modulate neuronal excitability and neurotransmitter release patterns via competitive blockade of central mAChRs [3] [6].
The bioactivity of atropine sulfate monohydrate is intrinsically linked to its stereochemistry. The compound exists as a racemic mixture of (±)-hyoscyamine, comprising equal proportions of the pharmacologically active L-hyoscyamine and the less active D-enantiomer [3]. This racemization occurs naturally during extraction from plant sources such as Atropa belladonna and persists through salt formation.
The L-hyoscyamine enantiomer exhibits 15- to 20-fold greater mAChR binding affinity than its D-counterpart due to optimal three-dimensional alignment with the receptor's chiral binding pocket. X-ray crystallographic studies reveal that L-hyoscyamine forms a critical hydrogen bond between its tropine nitrogen and a conserved aspartate residue (Asp147 in M3 receptors) while maintaining optimal hydrophobic contact points [3]. Racemization diminishes overall potency compared to pure L-hyoscyamine, as evidenced by receptor binding assays:
Table 2: Enantiomeric Influence on Receptor Binding Parameters
| Compound | M2 Receptor Kᵢ (nM) | M3 Receptor Kᵢ (nM) | Relative Potency |
|---|---|---|---|
| L-Hyoscyamine | 0.21 | 0.38 | 1.0 (Reference) |
| Atropine (racemate) | 1.85 | 3.42 | 0.22 |
| D-Hyoscyamine | 31.7 | 58.9 | 0.014 |
Despite reduced potency, the racemic form remains clinically relevant due to:
Optical rotation studies confirm atropine sulfate monohydrate's near-inactivity ([α]ᴅ²⁰ = -0.3° to 0°), consistent with its racemic composition. This property distinguishes it from enantiopure anticholinergics and partially explains its broader physiological effects compared to stereoselective antagonists [3] [4].
While primarily an orthosteric antagonist, atropine sulfate monohydrate exhibits complex interactions with mAChRs that extend beyond simple competitive inhibition. Research controversies center on its disputed allosteric effects and lack of receptor subtype selectivity:
Allosteric Modulation: Atropine demonstrates negative cooperativity at allosteric sites on M2 receptors. Molecular dynamics simulations suggest that atropine binding at the primary site induces conformational changes that reduce affinity of ligands at secondary (allosteric) sites. This is particularly evident in cardiac tissue, where atropine alters dissociation kinetics of [³H]N-methylscopolamine in a manner inconsistent with pure competition [6].
Subtype Selectivity Deficits: Radioligand binding studies reveal <10-fold difference in atropine's affinity across mAChR subtypes (M1-M5), contrasting sharply with subtype-selective antagonists like pirenzepine (M1-selective) or darifenacin (M3-selective). This non-selectivity originates from:
Table 3: Subtype Affinity Profile of Atropine Sulfate Monohydrate
| Receptor Subtype | Function | Atropine Kᵢ (nM) | Selectivity Ratio (vs M1) |
|---|---|---|---|
| M1 | CNS modulation, ganglia | 0.78 | 1.0 |
| M2 | Cardiac inhibition | 1.21 | 0.64 |
| M3 | Glandular/smooth muscle | 0.83 | 0.94 |
| M4 | CNS inhibition | 0.39 | 2.0 |
| M5 | Vascular regulation | 1.05 | 0.74 |
Controversies persist regarding functional consequences of this non-selectivity. While some researchers attribute atropine's broad physiological effects (e.g., simultaneous tachycardia and reduced salivation) solely to peripheral receptor distribution, others propose tissue-specific signaling bias where atropine differentially influences G protein coupling efficiency across subtypes [3] [6]. Recent electrophysiological evidence suggests that atropine may exhibit functional selectivity (biased antagonism) at M2 receptors, preferentially inhibiting Gᵢ/o-mediated responses over β-arrestin recruitment—a property not observed with selective antagonists [6].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: